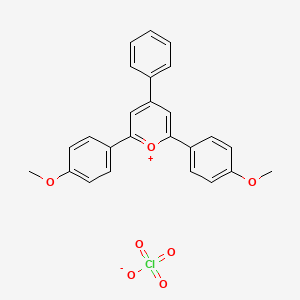
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole, also known as CBT, is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. CBT is a heterocyclic compound that contains a five-membered tetrazole ring. It is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The exact mechanism of action of 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to have a range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the immune response. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole in lab experiments is its high potency, which allows for the use of lower concentrations. However, 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole is also known to be unstable in solution, which can make it difficult to work with. Additionally, 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole. One area of interest is its potential use as an antiepileptic drug, as it has been shown to possess anticonvulsant properties. Another potential application is in the treatment of anxiety and depression, as 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole and its potential therapeutic applications.
Métodos De Síntesis
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole can be synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with sodium azide to form 5-(4-chlorobenzyl)-1H-tetrazole, which is then cyclized to 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole using copper(I) iodide as a catalyst. Another method involves the reaction of 4-chlorobenzyl bromide with sodium azide in the presence of copper powder to form 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. 5-(4-chlorobenzyl)-2-phenyl-2H-tetrazole has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-12-8-6-11(7-9-12)10-14-16-18-19(17-14)13-4-2-1-3-5-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDXDOYBFWFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-2-phenyltetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5219622.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)

![4-allyl-2-methoxy-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5219705.png)
